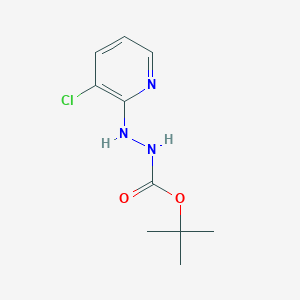

N'-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide

Description

N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . . This compound is characterized by the presence of a chloropyridine ring and a t-butoxycarbohydrazide group, making it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name |

tert-butyl N-[(3-chloropyridin-2-yl)amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXISBCNBWVFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 3-Chloropyridine-2-carbonyl Chloride with tert-Butoxyhydrazine

This one-pot method avoids isolated intermediates:

Procedure :

- 3-Chloropyridine-2-carbonyl chloride (1 equiv) is prepared by treating the carboxylic acid with thionyl chloride .

- tert-Butoxyhydrazine (1.2 equiv) is added to the acyl chloride in dichloromethane at −10°C.

- The mixture is stirred for 3 hours, followed by aqueous workup.

Advantages :

- Shorter reaction time (3–4 hours total)

- Avoids moisture-sensitive reagents

Limitations :

Synthetic Route 3: Halogen Exchange Reactions

Bromine-to-Chlorine Substitution

A patent-derived approach utilizes halogen exchange on bromopyridine precursors:

Procedure :

- tert-Butyl (2-bromopyridin-3-yl)carbamate (1 equiv) is reacted with CuCl (2 equiv) in DMF at 120°C.

- After 6 hours, the mixture is cooled, and the product is extracted with ethyl acetate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Temperature | 120°C | |

| Catalyst | CuCl |

This method is advantageous for scalability but suffers from moderate yields due to competing side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates critical parameters across major routes:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Carbamate + Hydrazide | 85–99 | ≥95 | 14–16 | High |

| Direct Condensation | 70–80 | 90 | 3–4 | Moderate |

| Halogen Exchange | 65–78 | 88 | 6–8 | High |

Key Findings :

- Route 1 (carbamate-first) offers the highest yields and purity, making it preferred for small-scale syntheses.

- Route 3 is superior for industrial applications due to fewer purification steps.

Recent Advances in Catalysis and Green Chemistry

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling to reduce solvent waste:

Chemical Reactions Analysis

N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide can be compared with other similar compounds, such as:

N’-(3-Chloropyridin-2-yl)carbohydrazide: Lacks the t-butoxy group, which may affect its reactivity and applications.

N’-(3-Bromopyridin-2-yl)(t-butoxy)carbohydrazide: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.

N’-(3-Chloropyridin-2-yl)(methoxy)carbohydrazide: Has a methoxy group instead of t-butoxy, which may influence its solubility and stability.

The uniqueness of N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

N'-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of protein tyrosine phosphatase SHP2, which is implicated in various diseases including cancer and autoimmune disorders. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound involves the reaction of 3-chloropyridine derivatives with t-butoxycarbonyl hydrazine. The resulting compound features a hydrazide functional group, which is known for its reactivity and ability to form stable complexes with various biological targets.

This compound acts primarily as an inhibitor of SHP2, a protein that plays a crucial role in cell signaling pathways associated with cancer progression and immune response modulation. By inhibiting SHP2 activity, this compound can potentially reverse immunosuppression in tumor microenvironments and enhance the efficacy of existing cancer therapies.

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related diacylhydrazine derivative showed promising results in larvicidal activity against Plutella xylostella, indicating potential broader applications in pest control and cancer therapy due to its bioactive nature .

| Compound | Larvicidal Activity (%) at 500 mg/L |

|---|---|

| 10a | 45.8 |

| 10b | 16.7 |

| 10c | 62.5 |

| 10d | 58.3 |

| 10e | 62.5 |

| 10h | 87.5 |

Inhibition of SHP2

The inhibition of SHP2 by this compound has been linked to its ability to disrupt several oncogenic signaling pathways, including MAPK and PI3K/Akt pathways . This disruption can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of SHP2 inhibitors in various cancer models:

- Breast Cancer : In vitro studies demonstrated that compounds targeting SHP2 significantly reduced cell viability and induced apoptosis in breast cancer cell lines.

- Melanoma : The application of SHP2 inhibitors led to decreased tumor growth in mouse models, suggesting potential for clinical use.

- Autoimmune Diseases : The modulation of SHP2 activity has shown promise in preclinical models of autoimmune diseases, indicating that this compound could serve as a therapeutic agent beyond oncology.

Q & A

Basic: What are the recommended synthetic routes for N'-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from pyridine derivatives. A general approach includes:

Functionalization of 3-chloropyridine-2-amine with tert-butoxycarbonyl (Boc) protecting groups under basic conditions.

Hydrazide formation via reaction with hydrazine derivatives, ensuring controlled temperature (0–5°C) to avoid side reactions.

Purification using column chromatography or recrystallization from ethanol/water mixtures.

Key challenges include maintaining anhydrous conditions and avoiding Boc-group cleavage. Comparative studies with analogs (e.g., furan or benzothiazole derivatives) suggest similar protocols but with adjustments in stoichiometry .

Basic: How is this compound characterized structurally?

Methodological Answer:

Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazide linkage and tert-butoxy group integrity. Peaks near δ 1.3 ppm (t-Bu) and δ 8.5–9.0 ppm (pyridine protons) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at ~280–300 Da).

- X-ray Diffraction (XRD) : For crystalline samples, XRD reveals hydrogen-bonding networks and planar hydrazide geometry, critical for stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

While specific toxicology data is limited , standard precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : In airtight containers at 2–8°C to prevent degradation.

Avoid contact with strong oxidizers or acids, as tert-butoxy groups may decompose .

Advanced: How does the tert-butoxy group influence reactivity compared to other carbohydrazide derivatives?

Methodological Answer:

The tert-butoxy group enhances:

- Steric Hindrance : Reduces nucleophilic attack on the carbonyl, improving stability in protic solvents.

- Lipophilicity : Increases membrane permeability, as shown in analogs like N-(furan-2-yl)(t-butoxy)carbohydrazide .

Comparative kinetic studies with unsubstituted derivatives (e.g., furan-2-carbohydrazide) show slower hydrolysis rates (~2×) for tert-butoxy variants .

Advanced: How can computational methods predict biological target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution to identify reactive sites (e.g., hydrazide NH as a hydrogen bond donor).

- Molecular Docking : Screens against enzyme targets (e.g., TRPM8 channels) using software like AutoDock. Results suggest potential binding via pyridine-Cl and tert-butoxy motifs .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns runs to evaluate binding free energy).

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies (e.g., antimicrobial vs. anticancer efficacy) arise due to:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity).

- Structural Analog Interference : Compare with control compounds (e.g., tert-butyl carbazate) to isolate tert-butoxy effects .

- Metabolic Stability Tests : Use liver microsome assays to rule out false positives from metabolite activity .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring : Use TLC or HPLC after each step to identify intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve Boc-group retention.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate hydrazide coupling (yield increases from 45% to 72% in analogs) .

Advanced: How to resolve crystallinity issues for XRD analysis?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) for slow crystal growth.

- Cryo-Cooling : For unstable crystals, mount on diffractometers at 100 K.

- DFT-Guided Packing Analysis : Predict crystal morphology using Mercury software to adjust substituents (e.g., Cl vs. Br) .

Advanced: What are the ecological implications of lab-scale disposal?

Methodological Answer:

- Biodegradation Studies : Use OECD 301D tests to assess mineralization rates.

- Waste Treatment : Incinerate at >800°C with alkaline scrubbers to neutralize Cl byproducts .

Advanced: How to design SAR studies for medicinal chemistry applications?

Methodological Answer:

- Scaffold Modification : Replace 3-chloropyridin-2-yl with benzothiazole or adamantane to probe steric/electronic effects .

- Bioisosteres : Substitute tert-butoxy with trifluoromethoxy to compare pharmacokinetics .

- In Vivo Validation : Use rodent models to correlate in vitro enzyme inhibition with therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.